5-(2-Chlorophenyl)nicotinaldehyde
Overview
Description
5-(2-Chlorophenyl)nicotinaldehyde is a specialty chemical . It has a molecular formula of C12H8ClNO and a molecular weight of 217.65 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate in a five-step process . This process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .Scientific Research Applications
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
5-(2-Chlorophenyl)nicotinaldehyde has been utilized in the synthesis of a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+). This analog, created through the reaction of chloroacetaldehyde with NAD+, exhibits fluorescence upon excitation, allowing for the study of biochemical processes involving NAD+ with improved visibility and tracking. The technical applications of this fluorescent analog include substituting for NAD+ in various dehydrogenase-catalyzed reactions, providing a valuable tool for enzymatic and metabolic research (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity from Nicotinic Acid Derivatives
Research into nicotinic acid derivatives has led to the synthesis of compounds with significant herbicidal activity. A study detailed the creation of N-(arylmethoxy)-2-chloronicotinamides, showcasing their effectiveness against various weeds. This approach opens up new avenues for developing environmentally friendly herbicides that leverage the structure of nicotinic acid for targeted action against monocotyledonous weeds, providing a potential application for this compound in agriculture (Yu et al., 2021).
Design of Novel Biocatalysts
In the realm of enzyme immobilization and biocatalyst design, the reactivity of compounds like this compound with crosslinkers such as glutaraldehyde is of significant interest. These chemical reactions enable the development of cross-linked enzyme aggregates (CLEAs) and other immobilized enzyme systems. These biocatalysts are crucial for various industrial processes, including pharmaceutical manufacturing and waste treatment, by enhancing enzyme stability and reusability (Barbosa et al., 2014).
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRCKXKGKGODEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646986 | |
Record name | 5-(2-Chlorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855301-00-7 | |
Record name | 5-(2-Chlorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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